molecular formula C14H14ClNO2S B1607512 Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate CAS No. 499771-13-0

Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B1607512
CAS No.: 499771-13-0
M. Wt: 295.8 g/mol
InChI Key: FVTVAZOUBGEMRY-UHFFFAOYSA-N
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Description

Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate is a thiazole-based organic compound characterized by a 4-chlorophenyl substituent at the 2-position of the thiazole ring and an isopropyl acetate group at the 4-position. This compound is structurally related to intermediates in pharmaceutical synthesis and agrochemicals, with its ester functionality offering tunable solubility and metabolic stability .

Properties

IUPAC Name

propan-2-yl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-9(2)18-13(17)7-12-8-19-14(16-12)10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTVAZOUBGEMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372461
Record name isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
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URL https://comptox.epa.gov/dashboard/DTXSID50372461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499771-13-0
Record name 1-Methylethyl 2-(4-chlorophenyl)-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499771-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: 2-(4-Chlorophenyl)-1,3-thiazole Core Formation

The key intermediate for the target compound is the 2-(4-chlorophenyl)-1,3-thiazole moiety. This intermediate is typically synthesized via cyclization reactions involving 4-chlorophenyl-substituted precursors such as 4-chlorobenzenecarbothioamide and α-haloketones or α-haloesters.

  • Starting materials: 4-chlorobenzenecarbothioamide and α-haloacetate derivatives.
  • Reaction type: Cyclization under reflux conditions in polar solvents to form the thiazole ring.
  • Typical conditions: Heating in the presence of a base or acid catalyst to promote ring closure.

This step yields 2-(4-chlorophenyl)-1,3-thiazole derivatives functionalized at the 4-position, often as halomethyl or cyanomethyl intermediates, which are crucial for subsequent functionalization steps.

Preparation of 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic Acid

The acetic acid derivative is synthesized by hydrolysis or oxidation of the cyanomethyl or halomethyl thiazole intermediate.

  • Example method: Hydrolysis of 2-(4-chlorophenyl)-4-cyanomethylthiazole using concentrated hydrochloric acid under reflux for 2 hours.
  • Workup: Cooling, neutralization with aqueous ammonia to pH 8, filtration to remove impurities, and precipitation of the sodium salt by adding sodium hydroxide.
  • Isolation: Crystallization of sodium 2-(4-chlorophenyl)thiazol-4-ylacetate from water.
  • Acidification: The sodium salt solution is acidified to pH 4 with acetic acid to precipitate 2-(4-chlorophenyl)thiazol-4-ylacetic acid.
  • Purification: Filtration, washing, and drying under vacuum over phosphorus pentoxide.
  • Melting point: 155-156°C (from ethyl acetate).
Step Reagents/Conditions Product Notes
Hydrolysis 6 N HCl, reflux 2 h Intermediate acid Efficient conversion of cyanomethyl to acetic acid
Neutralization 30% NH3 to pH 8 Sodium salt precipitate Removes impurities
Precipitation 40% NaOH Sodium salt isolated Crystallization step
Acidification Acetic acid to pH 4 Free acid precipitated Purification step

Esterification to Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate

The final step involves esterifying the 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid with isopropanol to form the isopropyl ester.

  • Method: Fischer esterification or acid-catalyzed esterification.
  • Typical conditions: Refluxing the acid with isopropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Alternative: Use of coupling agents like DCC (dicyclohexylcarbodiimide) for milder conditions.
  • Workup: Removal of water by azeotropic distillation or use of molecular sieves to drive the reaction to completion.
  • Purification: Distillation or recrystallization from suitable solvents.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Key Notes
1 Thiazole ring formation 4-chlorobenzenecarbothioamide + α-haloacetate, reflux 2-(4-chlorophenyl)-1,3-thiazole intermediate Cyclization under acidic/basic conditions
2 Hydrolysis/acid formation 6 N HCl reflux, neutralization, precipitation 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid Purified by crystallization and acidification
3 Esterification Isopropanol, acid catalyst, reflux This compound Fischer esterification or coupling agent method

Research Findings and Optimization Notes

  • The hydrolysis step to form the acetic acid derivative is critical and requires controlled acidic conditions and careful pH adjustment to maximize yield and purity.
  • Esterification efficiency can be improved by removing water continuously to shift equilibrium towards ester formation.
  • Purity of the final ester is influenced by the quality of the acid precursor and the control of reaction parameters such as temperature and catalyst concentration.
  • Alternative synthetic routes may involve direct alkylation of the acid or use of activated esters to improve selectivity and reduce side reactions.
  • Patents indicate that the compound can be further functionalized or used as an intermediate for more complex derivatives, emphasizing the importance of a robust preparation method.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Ethyl 2-[2-[[2-(4-Chlorophenyl)Acetyl]Amino]-1,3-Thiazol-4-yl]Acetate
  • Key Differences: Ester Group: Ethyl ester (vs. isopropyl in the target compound), reducing steric bulk but lowering lipophilicity (XLogP: 2.9 vs. ~3.2 estimated for isopropyl).
  • Applications : Likely used as a synthetic intermediate for antihistamines (e.g., cetirizine derivatives) due to structural similarity to impurities listed in pharmaceutical standards .
Ethyl 2-[2-(4-Isopropylphenyl)Hydrazono]-2-(1,3-Thiazol-4-yl)Acetate
  • Key Differences :
    • Substituent : Hydrazone linkage at the thiazole 2-position introduces conjugation and redox sensitivity.
    • Aromatic Group : 4-Isopropylphenyl (vs. 4-chlorophenyl) increases hydrophobicity (XLogP: ~3.5) but eliminates halogen-mediated halogen bonding .
  • Synthesis : Hydrazone formation may require milder conditions compared to acetylation or esterification steps in the target compound’s synthesis.
[2-(4-Chlorophenyl)-1,3-Thiazol-4-yl]Methanamine Hydrochloride
  • Key Differences :
    • Functional Group : Methanamine hydrochloride replaces the acetate ester, converting the compound into a polar, water-soluble salt (mp: 268°C).
    • Bioactivity : The primary amine facilitates protonation at physiological pH, enhancing interactions with anionic biological targets (e.g., GPCRs) .
Cetirizine-Related Impurities (e.g., ACI 030217)
  • Key Differences :
    • Core Structure : Piperazine and ethoxyacetate groups replace the thiazole-acetate system, broadening pharmacological scope (e.g., antihistaminic activity).
    • Chlorophenyl Group : Retained but incorporated into a diphenylmethyl-piperazine scaffold, altering receptor-binding kinetics .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) XLogP H-Bond Donors H-Bond Acceptors Key Functional Groups
Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate 338.81 (estimated) ~3.2 0 5 Thiazole, chlorophenyl, ester
Ethyl 2-[2-[[2-(4-chlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate 338.81 2.9 1 5 Thiazole, acetylamino, ester
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 261.17 N/A 2 (amine + HCl) 3 Thiazole, methanamine, HCl
Ethyl 2-[2-(4-isopropylphenyl)hydrazono]-2-(1,3-thiazol-4-yl)acetate 317.41 ~3.5 1 4 Thiazole, hydrazone, ester

Notes:

  • Lipophilicity : Isopropyl esters generally exhibit higher XLogP values than ethyl esters, favoring blood-brain barrier penetration but risking off-target toxicity.
  • Solubility: Methanamine hydrochloride’s ionic nature ensures high aqueous solubility, critical for intravenous formulations .

Biological Activity

Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate is a synthetic compound belonging to the thiazole class, which is characterized by its unique heterocyclic structure containing both sulfur and nitrogen atoms. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14ClNO2S
  • Molecular Weight : 295.78 g/mol
  • CAS Number : 499771-13-0

The compound is synthesized through the reaction of 4-chlorobenzaldehyde with thiosemicarbazide, followed by esterification with isopropyl bromoacetate. This synthetic route allows for the production of isopropyl thiazole derivatives that exhibit diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammatory pathways, potentially reducing inflammation and pain .
  • Antimicrobial Activity : It has shown promising results against various pathogens, likely due to its ability to disrupt microbial cell functions .

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy. Studies indicate that it exhibits significant activity against a range of bacteria and fungi:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.75 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Evaluation : A study evaluated various thiazole derivatives, including this compound, showing that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types, suggesting potential use in cancer therapeutics .
  • In Vivo Studies : Preliminary in vivo studies have demonstrated that this compound can reduce inflammation in animal models of arthritis, indicating its therapeutic potential .

Comparison with Similar Compounds

This compound can be compared with other thiazole derivatives to highlight its unique properties:

Compound Activity Profile
2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acidModerate antimicrobial activity
4-(4-Chlorophenyl)-2-thiazolamineHigher cytotoxicity but less anti-inflammatory
This compoundBroad antimicrobial and anti-inflammatory effects

The presence of the isopropyl ester group in this compound enhances its solubility and reactivity compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves coupling 4-chlorophenyl-substituted thiazole intermediates with isopropyl acetate derivatives. Key steps include cyclization of thioamide precursors (e.g., via Hantzsch thiazole synthesis) and esterification under anhydrous conditions. Critical parameters include temperature control (60–80°C for cyclization) and the use of catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for ester bond formation. Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reagents significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazole ring, aromatic protons (δ 7.2–8.1 ppm for 4-chlorophenyl), and ester carbonyl signals (δ 165–175 ppm in ¹³C). Infrared (IR) spectroscopy verifies C=O (ester, ~1740 cm⁻¹) and C-S (thiazole, ~680 cm⁻¹) stretches. Mass spectrometry (ESI-TOF) provides molecular ion confirmation. Cross-referencing with X-ray crystallography data (if available) ensures accuracy in structural assignments .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing derivatives of this compound, and what strategies ensure accurate structural assignment?

  • Methodological Answer : Discrepancies often arise from diastereomer formation or solvent-induced shifts. To resolve these:

  • Perform 2D NMR (COSY, HSQC, HMBC) to map coupling interactions and verify connectivity.
  • Use deuterated solvents consistently and compare data with computed NMR spectra (DFT-based tools like Gaussian).
  • Validate with X-ray crystallography for unambiguous confirmation of stereochemistry and regioselectivity .

Q. What experimental considerations are essential when designing bioactivity studies for this compound to ensure reproducibility across different biological models?

  • Methodological Answer :

  • Purity Validation : Use HPLC (≥95% purity) and LC-MS to confirm batch consistency.
  • Solubility Optimization : Test in DMSO/PBS mixtures, ensuring concentrations remain below critical micelle levels to avoid false positives.
  • Control Design : Include structurally related analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl thiazoles) to isolate the 4-chlorophenyl moiety's contribution to activity.
  • Model Selection : Prioritize assays with established relevance to thiazole bioactivity (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) and document cell line passage numbers to mitigate variability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly when comparing in vitro and in vivo results?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability.
  • Dose-Response Calibration : Conduct tiered dosing in animal models, aligning with in vitro IC₅₀ values.
  • Mechanistic Follow-Up : Perform transcriptomic or proteomic analyses to identify off-target effects not apparent in simpler assays .

Data Analysis and Validation

Q. What advanced computational methods are recommended for predicting the reactivity and stability of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in water/ethanol mixtures) to assess steric hindrance effects on reactivity.
  • QSPR Modeling : Corrogate experimental data (e.g., logP, pKa) with bioactivity to guide derivative design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate
Reactant of Route 2
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Isopropyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate

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